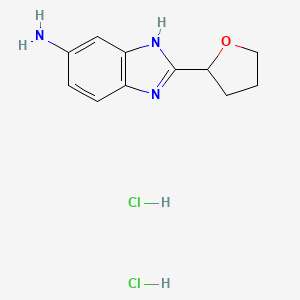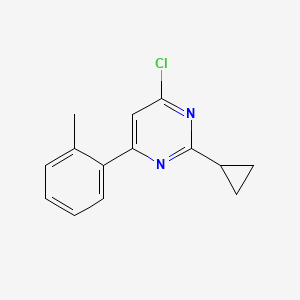
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a chemical compound . It is a pyrimidine derivative, which is a class of compounds that are common in many natural products as well as synthetic drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, often involves the use of organolithium reagents . The reaction of these reagents with pyrimidines is highly regioselective, favoring the formation of C-4 substituted products . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine .Chemical Reactions Analysis
The chemical reactions involving pyrimidines, including 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, are often facilitated by organolithium reagents . These reactions are highly regioselective, favoring the formation of C-4 substituted products .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Exploration
- Nonlinear Optical Properties: Pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, exhibit significant nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and high-tech applications. Studies using density functional theory (DFT) have shown a strong correlation between experimental data and theoretical predictions, indicating the potential of these compounds in NLO fields (Hussain et al., 2020).
Structural and Spectroscopic Analysis
- X-Ray Crystallography: Pyrimidine derivatives have been synthesized and characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These studies are crucial for understanding the molecular structure and bonding characteristics of compounds like 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (Arora et al., 2014).
Synthesis and Characterization
- Synthesis Techniques: Research on efficient synthesis methods for similar pyrimidine derivatives has been explored, highlighting approaches to develop new classes of biologically active compounds (Rosen et al., 2009).
Biological Activity
- Antiviral Activity: Certain pyrimidine derivatives have shown inhibitory activity against retroviruses, including human immunodeficiency virus, in cell culture. This suggests potential applications in the development of antiviral drugs (Hocková et al., 2003).
Chemical Reactions and Applications
- Dehydrating and Desulfhydrylating Reagents: Chloropyrimidine derivatives, including those similar to 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, have been used as dehydrating and desulfhydrylating reagents in the synthesis of various chemical compounds (Kondo et al., 1981).
DNA Interaction and Photorepair
- DNA Photorepair: Studies have also focused on the interaction of pyrimidine derivatives with DNA, particularly in the context of UV-induced photodamage and photorepair mechanisms (Kim et al., 1994).
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWMJUZLVCMBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



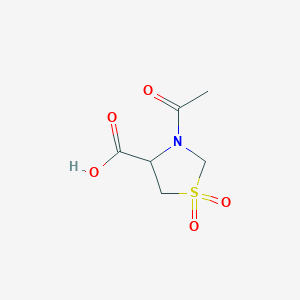
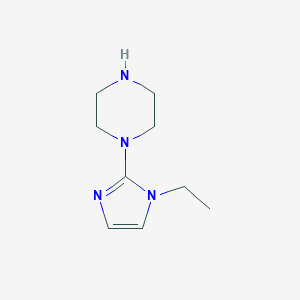
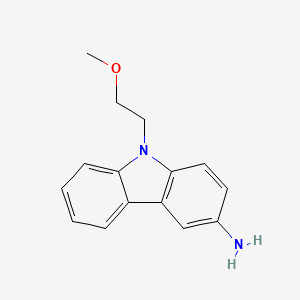
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)
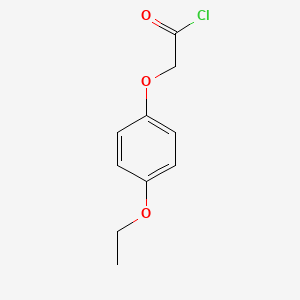
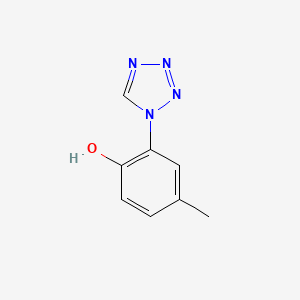

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
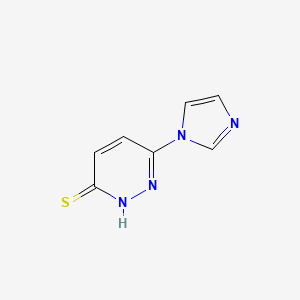
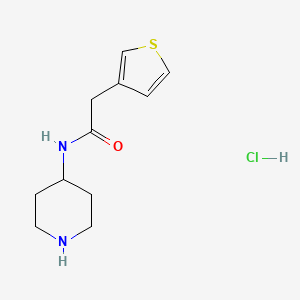
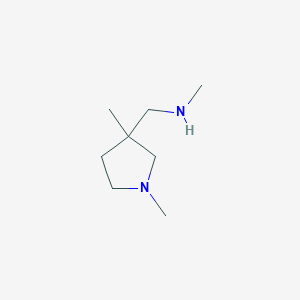
![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)
